3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one involves the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization . The reaction conditions typically include:
Reagents: Ethyl acetoacetate, acetaldehyde, base (e.g., sodium ethoxide)
Solvent: Ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: A closely related compound with similar chemical properties.
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: Another derivative with distinct functional groups.
Tetrahydro-6-methyl-2H-pyran-2-one: A saturated analog with different reactivity.
Uniqueness
3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
50607-35-7 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C8H10O3/c1-3-6-7(9)4-5(2)11-8(6)10/h4,9H,3H2,1-2H3 |
InChI Key |
NDACCGSRVFSONF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(OC1=O)C)O |
Origin of Product |
United States |
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